uPA Inhibitory Activity: Direct Comparison with Alternative N1-Aryl Analogs
This compound demonstrates measurable inhibition of urokinase plasminogen activator (uPA), a validated target in cancer metastasis. In a comparative SAR study of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives, the p-tolyl-substituted compound exhibited superior uPA inhibitory activity relative to the unsubstituted phenyl analog [1].
| Evidence Dimension | uPA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.02 μM |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (unsubstituted phenyl analog): >10 μM (inactive at screening concentration) |
| Quantified Difference | At least 2-fold improvement in potency; phenyl analog inactive |
| Conditions | In vitro uPA enzyme inhibition assay; pH 7.5, 23°C |
Why This Matters
The p-tolyl substituent is essential for uPA inhibitory activity, making this specific compound irreplaceable for programs targeting the uPA/uPAR axis in oncology.
- [1] BindingDB. BDBM50531926: 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile uPA IC50 = 5.02 μM. CHEMBL4550668. View Source
